molecular formula C15H17Cl3F3N5O B10938605 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B10938605
M. Wt: 446.7 g/mol
InChI Key: KUYYSMDEDJKDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring multiple halogenated pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nitration, halogenation, and coupling reactions, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE apart is its unique combination of halogenated pyrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H17Cl3F3N5O

Molecular Weight

446.7 g/mol

IUPAC Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C15H17Cl3F3N5O/c1-8-11(16)14(18)26(23-8)6-3-5-22-10(27)4-7-25-9(2)12(17)13(24-25)15(19,20)21/h3-7H2,1-2H3,(H,22,27)

InChI Key

KUYYSMDEDJKDDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCCCN2C(=C(C(=N2)C)Cl)Cl)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.